N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
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Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-10-5-14(25-15(19-10)16-8-18-25)22(2)11-6-23(7-11)13-4-3-12-20-17-9-24(12)21-13/h3-5,8-9,11H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQMWSXOGXEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes multiple triazole and pyrimidine rings, which are known for their pharmacological significance. The molecular formula is , and its IUPAC name reflects its complex arrangement of nitrogen-containing heterocycles.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is often linked to enhanced antimicrobial efficacy due to its ability to interfere with microbial metabolism.
Anticancer Properties
The anticancer potential of compounds containing triazole moieties has been extensively studied. For example, a series of 1,2,4-triazolo[1,5-a]pyrimidines were evaluated for their antiproliferative activities against cancer cell lines. These studies revealed that certain derivatives could inhibit cell growth effectively by inducing apoptosis in cancer cells . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation.
Antileishmanial Effects
Recent studies have highlighted the antileishmanial effects of triazolo-pyrimidine complexes. Specifically, Cu(II) and Co(II) complexes with 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one demonstrated significant activity against Leishmania infantum and Leishmania braziliensis . These findings suggest that modifications to the triazole structure can enhance the compound's efficacy against parasitic infections.
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial activity of various triazolo-pyrimidine derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the triazole ring exhibited up to 16 times higher activity than standard antibiotics like ampicillin . This underscores the potential for developing new antibacterial agents from this class of compounds.
Case Study 2: Anticancer Evaluation
In another investigation focusing on anticancer properties, a derivative similar to this compound was tested against various cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity . Mechanistic studies suggested that these compounds might act by inhibiting specific kinases involved in tumor growth.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli |
| Anticancer | Induces apoptosis; inhibits cell proliferation |
| Antileishmanial | Significant activity against Leishmania species |
Scientific Research Applications
Recent research has highlighted the compound's potential as an antiproliferative agent . For example, studies have shown that derivatives of triazolo-pyrimidine exhibit antileishmanial effects against Leishmania infantum and Leishmania braziliensis, suggesting that similar compounds could be effective in treating leishmaniasis . The mechanism of action appears to involve interference with the parasite's metabolic processes.
Synthesis Pathways
The synthesis of N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine can be approached through various chemical reactions involving precursors such as pyridazines and triazoles. For instance:
- The reaction of 3-amino derivatives with active methylene compounds can yield polyfunctionally substituted pyridazines and pyrimidines .
- Another pathway involves the use of hydrazonyl halides to form triazine derivatives from aminopyrimidine compounds .
These synthetic routes are crucial for developing analogs with enhanced biological properties.
Therapeutic Potential
The compound's structure suggests it may have applications in pharmacology as a potential anti-tumor agent . Research indicates that triazole derivatives can be synthesized to produce compounds with significant cytotoxic effects on various cancer cell lines . The ability to modify the triazole or pyrimidine moieties allows for the exploration of structure-activity relationships (SAR), which is essential for drug development.
Table 1: Summary of Key Research Findings
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Triazole ring formation : Use hydrazine derivatives with α,β-unsaturated ketones via Michael addition ().
- Azetidine coupling : Employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to attach the azetidin-3-amine moiety ().
- Optimization : Adjust temperature (60–100°C), solvent (ethanol/DMF), and catalysts (Pd(OAc)₂) to improve yields. Purification via gradient elution chromatography (EtOAc/light petroleum) is critical for purity ().
Basic: Which analytical techniques are most effective for structural confirmation?
- NMR spectroscopy : Analyze proton environments (e.g., δ 2.79 ppm for methyl groups, δ 7.87 ppm for aromatic protons) ( ).
- X-ray crystallography : Resolve absolute configuration, as demonstrated for N-(4-chlorophenyl)-5,7-dimethyl-triazolo-pyrimidine ().
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., monoisotopic mass ≈ 307.104480 Da for similar analogs) ( ).
Intermediate: What pharmacological targets are associated with this compound?
The compound’s triazolo-pyrimidine and pyridazine moieties suggest kinase inhibition (e.g., tyrosine kinases) (). Computational docking studies predict binding to ATP-binding pockets due to planar heterocycles and hydrogen-bonding groups (). Validate via:
- Enzyme inhibition assays : Measure IC₅₀ values against recombinant kinases.
- Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., IC₅₀ < 1 µM in ).
Advanced: How can structure-activity relationship (SAR) studies guide optimization?
- Substitution patterns : Compare bioactivity of analogs (e.g., 5-methyl vs. 5-ethyl groups). Methyl groups enhance solubility but reduce metabolic stability ( ).
- Azetidine modifications : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to improve target selectivity ().
- Triazolo-pyridazine vs. triazolo-pyrimidine : Pyridazine analogs show higher kinase affinity due to increased π-stacking ().
Advanced: How to resolve contradictions in bioactivity data across studies?
- Experimental design : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions ( vs. 14).
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) ().
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., N-(4-fluorophenyl)methyl analogs in ).
Advanced: What computational tools predict binding modes and metabolic stability?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains ().
- Quantum chemical calculations : Optimize reaction pathways (e.g., ICReDD’s methods for reaction design) ().
- ADMET prediction (SwissADME) : Assess logP, solubility, and cytochrome P450 interactions ().
Advanced: How to evaluate stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC ().
- Thermal analysis (DSC/TGA) : Determine decomposition temperatures (e.g., >200°C for triazolo-pyrimidines) ().
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation ().
Advanced: What strategies improve yields in multi-step synthesis?
- Intermediate purification : Use flash chromatography after each step ().
- Catalyst screening : Test Pd(OAc)₂, XPhos, or DavePhos for coupling efficiency ().
- Scale-up adjustments : Optimize stirring rate and solvent volume for reproducibility ().
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., IV vs. oral administration) ().
- Metabolite identification (LC-MS/MS) : Detect phase I/II metabolites in liver microsomes ().
- Tissue distribution studies : Use radiolabeled compounds to track accumulation ().
Advanced: What methods enhance selectivity for target vs. off-target binding?
- Kinase profiling panels : Screen against 100+ kinases (e.g., DiscoverX) to identify off-targets ().
- Alanine scanning mutagenesis : Identify critical residues in the target binding pocket ().
- Co-crystallization : Resolve ligand-protein structures to guide rational design ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
